Product packaging for Ethyl 2,3-diaminobenzoate(Cat. No.:CAS No. 37466-88-9)

Ethyl 2,3-diaminobenzoate

Cat. No.: B1600907
CAS No.: 37466-88-9
M. Wt: 180.2 g/mol
InChI Key: SBNFMGRCKKFSLR-UHFFFAOYSA-N
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Description

Contextual Significance of Ethyl 2,3-diaminobenzoate in Organic Synthesis

This compound (CAS No: 37466-88-9) is an organic compound characterized by a benzene (B151609) ring substituted with two adjacent amino groups and an ethyl ester group. chemshuttle.com This specific arrangement of functional groups, particularly the ortho-disposed amines, imparts a unique reactivity that makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. Its significance in organic synthesis stems from its role as a precursor to various heterocyclic systems, which are core scaffolds in many pharmaceutical and materials science applications. google.com The presence of the two amino groups allows for the construction of fused ring systems through cyclocondensation reactions, a cornerstone of heterocyclic chemistry.

One of the most efficient and commonly reported methods for the preparation of this compound is the catalytic hydrogenation of its precursor, ethyl 2-amino-3-nitrobenzoate. chemicalbook.com This reaction typically involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Interactive Data Table: Synthesis of this compound via Catalytic Hydrogenation

ParameterDetails
Starting Material Ethyl 2-amino-3-nitrobenzoate
Catalyst 10% Palladium on activated carbon (Pd/C)
Solvent Ethyl acetate (B1210297)
Pressure ~50 psi
Temperature Room temperature (~20°C)
Duration 30 hours
Yield Up to 99%
Product Appearance Light brown solid
Melting Point 56-57°C

This table summarizes the typical reaction conditions for the synthesis of this compound as reported in the literature. chemicalbook.com

Other synthetic routes include the esterification of 2,3-diaminobenzoic acid and multi-step pathways starting from nitro-substituted benzoic acid derivatives.

This compound as a Versatile Synthetic Building Block

The true value of this compound in academic research lies in its versatility as a synthetic building block. The adjacent amino groups provide a reactive handle for the construction of various nitrogen-containing heterocycles through cyclocondensation reactions with dicarbonyl compounds or their equivalents.

Synthesis of Quinoxalines: Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound can react with α-dicarbonyl compounds to yield substituted quinoxalines. For instance, the reaction with 1,2-diarylketones in high-temperature water has been reported to produce 2,3-diarylquinoxaline carboxylic acids.

Synthesis of Benzimidazoles: Benzimidazoles are another class of heterocycles with significant therapeutic applications. chemicalbook.com this compound serves as a key precursor in the synthesis of certain benzimidazole (B57391) derivatives. For example, it is used in the multi-step synthesis of intermediates for angiotensin II antagonists like candesartan. google.com The cyclization is often achieved by reacting the diamine with a suitable carboxylic acid or its derivative under acidic conditions.

Synthesis of Phenazines: Phenazines are a large group of nitrogen-containing heterocyclic compounds with diverse biological and electronic properties. This compound can be used to construct phenazine (B1670421) scaffolds. For example, dibenzo[a,c]phenazine-2-carboxylic acid can be synthesized by reacting 3,4-diaminobenzoic acid (a related compound) with phenanthrenequinone, and similar reactions are applicable to its esters.

Synthesis of Benzodiazepines: 1,4-Benzodiazepines are a class of psychoactive drugs. While the synthesis of 1,4-benzodiazepines more commonly involves other precursors, the diaminobenzoate scaffold can, in principle, be utilized in the synthesis of related fused diazepine (B8756704) systems. Research has explored the synthesis of various benzodiazepine (B76468) derivatives from related amino-benzoic acid precursors. researchgate.netnih.gov

The reactivity of this compound is not limited to heterocycle formation. The amino groups can undergo other transformations such as acylation and alkylation, and the ester group can be hydrolyzed or converted to other functional groups, further expanding its synthetic utility.

Interactive Data Table: Examples of Heterocycles Synthesized from Diaminobenzoate Precursors

Heterocycle ClassReactant(s)Key Reaction Type
Quinoxalines α-Dicarbonyl compoundsCyclocondensation
Benzimidazoles Carboxylic acids or derivativesCyclocondensation
Phenazines o-QuinonesOxidative Cyclocondensation
Benzodiazepines α-Halo ketones followed by cyclizationNucleophilic substitution and cyclization

This table illustrates the versatility of diaminobenzoate precursors in synthesizing various heterocyclic systems.

Historical Trajectory and Evolution in the Chemical Literature Pertaining to this compound

Pinpointing the exact first synthesis of this compound in the chemical literature is challenging. However, its emergence is intrinsically linked to the broader development of organic chemistry in the late 19th and early 20th centuries, particularly the study of aromatic amines and their derivatives. The foundational work on aniline (B41778) and its derivatives in the 19th century laid the groundwork for the synthesis and exploration of more complex aromatic compounds.

The systematic study of diaminobenzoic acids and their esters likely followed the elucidation of the structure of benzene and the development of reliable methods for nitration and subsequent reduction of aromatic compounds. The Berichte der deutschen chemischen Gesellschaft, a prominent chemical journal of that era, published numerous articles on the synthesis and reactions of aromatic compounds, and it is within this body of work that the early explorations of diaminobenzoic acid isomers would have occurred. safetylit.orgstanford.edu

The development of catalytic hydrogenation techniques in the early 20th century provided a more efficient and cleaner method for the reduction of nitro groups, which would have significantly facilitated the synthesis of this compound and its isomers. More recently, the focus in the literature has shifted towards the application of this compound as a building block in the synthesis of complex, biologically active molecules and functional materials, as evidenced by its appearance in patents and specialized research articles. google.comgoogle.com The evolution of its use from a simple chemical entity to a key component in the construction of sophisticated molecular architectures highlights the enduring importance of fundamental organic building blocks in scientific advancement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1600907 Ethyl 2,3-diaminobenzoate CAS No. 37466-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNFMGRCKKFSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457549
Record name Ethyl 2,3-diaminobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37466-88-9
Record name Benzoic acid, 2,3-diamino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37466-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-diaminobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,3 Diaminobenzoate

Esterification Methodologies for Ethyl 2,3-diaminobenzoate

Esterification represents a fundamental approach to synthesizing benzoate (B1203000) esters. This process typically involves the reaction of a benzoic acid derivative with an alcohol in the presence of an acid catalyst.

A common method for the synthesis of alkyl diaminobenzoates is the acid-catalyzed esterification of a diaminobenzoic acid precursor. rsc.org For the synthesis of the related isomer, ethyl 3,4-diaminobenzoate (B8644857), a general and effective procedure involves the reaction of 3,4-diaminobenzoic acid with ethanol (B145695) under acidic conditions. rsc.org

The reaction is typically catalyzed by sulfuric acid and is conducted by heating the mixture at reflux overnight. rsc.org Following the reaction, the excess alcohol is removed under vacuum. rsc.org The workup procedure involves neutralization and a series of extractions to isolate the final product. rsc.org For instance, the synthesis of ethyl 3,4-diaminobenzoate from 3,4-diaminobenzoic acid and ethanol with sulfuric acid catalysis has been reported to yield the product as light brown needles. rsc.org A yield of 66% has been achieved for this specific transformation. rsc.org While this method is effective for producing various alkyl esters of 3,4-diaminobenzoic acid, its application for the ethyl ester can be more challenging under certain conditions, such as when using hydrochloric acid gas. google.com

Table 1: Reaction Conditions for Acid-Catalyzed Esterification of 3,4-Diaminobenzoic Acid
ParameterConditionSource
Starting Material3,4-Diaminobenzoic Acid rsc.org
ReagentEthanol (in excess) rsc.org
CatalystSulfuric Acid rsc.org
TemperatureReflux rsc.org
DurationOvernight rsc.org
ProductEthyl 3,4-diaminobenzoate rsc.org
Yield66% rsc.org

Reductive Synthesis Routes to this compound

Reductive methods provide an alternative pathway for synthesizing diaminobenzoates, often starting from nitro-substituted precursors. The reduction of a nitro group to an amine is a key transformation in this approach.

The reduction of a nitro group on a benzoate ring is a critical step in forming the corresponding diamino compound. google.com Catalytic hydrogenation is a preferred method for this transformation, particularly in industrial applications. google.com The process for preparing the related compound, mthis compound, involves the reduction of methyl 2-amino-3-nitrobenzoate. google.com

This reduction is typically carried out in an autoclave vessel using a hydrogenation catalyst such as Raney nickel or palladium-carbon. google.com In a specific example, methyl 2-amino-3-nitrobenzoate is placed in an autoclave with ethyl acetate (B1210297) as the solvent and Raney nickel as the catalyst. google.com The reaction proceeds under hydrogen pressure for several hours. google.com After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the product. google.com This reduction can also be performed with other catalysts like platinum-charcoal at atmospheric pressure for related isomers. rsc.org

Table 2: Reaction Conditions for Catalytic Hydrogenation of Methyl 2-Amino-3-nitrobenzoate
ParameterConditionSource
Starting MaterialMethyl 2-amino-3-nitrobenzoate google.com
SolventEthyl Acetate google.com
CatalystRaney Nickel google.com
Pressure2-3 kg/cm² Hydrogen google.com
Duration12-15 hours google.com
ProductMthis compound google.com

Reactivity and Derivatization Strategies of Ethyl 2,3 Diaminobenzoate

Cyclization Reactions Initiated by Ethyl 2,3-diaminobenzoate for Heterocyclic Framework Construction

The presence of two adjacent amino groups makes this compound an ideal precursor for the construction of fused heterocyclic systems. These cyclization reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with specific biological or physical properties.

Benzimidazole (B57391) Ring System Formation from this compound

One of the most significant applications of this compound is in the synthesis of the benzimidazole ring system. This bicyclic aromatic heterocycle is a core structure in numerous pharmaceuticals.

The reaction of 1,2-diaminoarenes with aldehydes or carboxylic acids is a classical and widely used method for synthesizing 2-substituted benzimidazoles. uit.nosemanticscholar.org This condensation reaction typically proceeds under acidic conditions or at elevated temperatures. semanticscholar.orgthieme-connect.de

For instance, the condensation of this compound with various aldehydes can yield a range of 2-substituted benzimidazole derivatives. uit.no The reaction mechanism involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. The use of different aldehydes allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, enabling the fine-tuning of the molecule's properties. uit.nosemanticscholar.org

Similarly, the condensation with carboxylic acids, known as the Phillips-Ladenburg reaction, provides another route to 2-substituted benzimidazoles. semanticscholar.org This reaction often requires harsher conditions, such as high temperatures, and may be facilitated by acid catalysts. semanticscholar.orgthieme-connect.de The choice of carboxylic acid determines the nature of the substituent at the 2-position of the resulting benzimidazole.

A variety of reaction conditions have been explored to optimize the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, including the use of different solvents and catalysts. semanticscholar.org For example, reactions can be carried out in methanol (B129727) at room temperature with a copper(II) hydroxide (B78521) catalyst or under solvent-free conditions at elevated temperatures. semanticscholar.org

Below is a table summarizing representative examples of benzimidazole synthesis from o-phenylenediamines and aldehydes:

AldehydeCatalyst/ConditionsProductYieldReference
p-NitrobenzaldehydeMethanol, ambient temperature2-(p-Nitrophenyl)benzimidazole95-96% uit.no
p-CyanobenzaldehydeMethanol, ambient temperature2-(p-Cyanophenyl)benzimidazole95-96% uit.no
BenzaldehydeMethanol, ambient temperature2-Phenylbenzimidazole50% uit.no
4-ChlorobenzaldehydeSolvent-free, 140 °C2-(4-Chlorophenyl)benzimidazole75% semanticscholar.org
Fur-2-ylSolvent-free, 140 °C2-(Fur-2-yl)benzimidazole55% semanticscholar.org

Tetraethyl orthocarbonate can be employed to facilitate the cyclization of this compound derivatives to form the benzimidazole ring. A common strategy involves the reaction of a precursor, such as methyl 2-amino-3-nitrobenzoate, with tetraethyl orthocarbonate in acetic acid. This process often involves the simultaneous reduction of a nitro group to an amine, followed by cyclization. The use of a catalyst like Raney nickel under a hydrogen atmosphere is typical for the reduction step. This method provides a route to 2-ethoxybenzimidazoles. wdh.ac.id

The reaction of mthis compound with tetraethoxymethane can lead to the formation of a 2-ethoxybenzimidazole derivative. wdh.ac.id

The reaction of this compound with ethyl cyanoacetate (B8463686) can be used to synthesize substituted benzimidazole derivatives. researchgate.netresearchgate.net For example, heating a mixture of ethyl 3,4-diaminobenzoate (B8644857) and ethyl cyanoacetate leads to the formation of ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate. researchgate.netresearchgate.net This intermediate can then undergo further reactions to create more complex molecules. Although this example uses the 3,4-isomer, the principle applies to this compound. The reaction typically requires high temperatures, around 200°C, and the product is isolated after an aqueous workup and purification by column chromatography. researchgate.netresearchgate.net

The resulting cyanomethyl benzimidazole can be further functionalized. For instance, it can be reacted with an aldehyde, such as 5-chlorosalicylaldehyde, in glacial acetic acid to yield a more complex benzimidazole derivative. researchgate.netresearchgate.net

Acylation and Amidation Reactions of this compound

The amino groups of this compound are nucleophilic and can readily undergo acylation and amidation reactions. These reactions are crucial for introducing new functional groups and building larger molecular architectures.

Amide Bond Formation with Acyl Chlorides

The reaction of amines with acyl chlorides is a fundamental method for forming amide bonds, often referred to as the Schotten-Baumann reaction. fishersci.co.uk This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. savemyexams.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. fishersci.co.uk

In the case of this compound, the amino groups can react with acyl chlorides to form amide linkages. This acylation can be controlled to achieve mono- or di-acylation depending on the reaction conditions and stoichiometry of the reagents. The resulting amide products can serve as intermediates for the synthesis of more complex molecules or as final products with desired properties.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. savemyexams.comchemguide.co.uk An excess of the amine or an added base is used to react with the HCl produced. savemyexams.com

Hydrazide Formation through Reaction with Hydrazine (B178648) Hydrate (B1144303)

The reaction of this compound with hydrazine hydrate represents a key derivatization strategy, leading to the formation of 2,3-diaminobenzohydrazide. This transformation is a classic example of hydrazinolysis, where the ester functional group is converted into a hydrazide moiety. This reaction is of significant interest as the resulting 2,3-diaminobenzohydrazide serves as a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

The fundamental reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the ester. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of an ethanol (B145695) molecule, yielding the corresponding hydrazide. The presence of two amino groups on the benzene (B151609) ring can influence the reactivity of the ester, but the hydrazinolysis proceeds effectively under appropriate conditions.

While specific research findings detailing the reaction conditions and yields for the hydrazinolysis of this compound are not extensively documented in publicly available literature, the reaction is analogous to that of its isomers, such as ethyl 3,4-diaminobenzoate. For the 3,4-isomer, the hydrazinolysis is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, often ethanol. This suggests a similar protocol would be effective for the 2,3-isomer.

The general reaction can be represented as follows:

Reaction Scheme:

Generated code

Based on analogous reactions with similar substrates, the following table outlines the probable reaction parameters and expected outcomes.

Table 1: Postulated Reaction Parameters for the Synthesis of 2,3-Diaminobenzohydrazide

ParameterValue/Condition
Reactants This compound, Hydrazine hydrate
Solvent Ethanol
Temperature Reflux
Product 2,3-Diaminobenzohydrazide
Byproduct Ethanol

The successful synthesis of 2,3-diaminobenzohydrazide opens up pathways for further chemical modifications. The hydrazide functional group is a potent nucleophile and can readily react with aldehydes and ketones to form hydrazones. Furthermore, the presence of the vicinal amino groups on the aromatic ring allows for subsequent cyclization reactions to form various heterocyclic systems, which are of interest in medicinal chemistry and materials science.

Applications in Medicinal Chemistry and Drug Discovery

Ethyl 2,3-diaminobenzoate as a Precursor in Angiotensin II Receptor Blocker Development

Angiotensin II receptor blockers (ARBs), commonly known as "sartans," are a class of drugs used to treat high blood pressure and heart failure. The molecular architecture of many sartans includes a benzimidazole (B57391) core. While various synthetic routes exist for these drugs, derivatives of 2,3-diaminobenzoic acid are key intermediates for some of the most prominent members of this class.

Synthetic Strategies for Losartan Analogs

Based on available scientific literature, the use of this compound as a direct precursor for the synthesis of Losartan or its specific analogs is not a commonly documented strategy. nih.govnih.govgoogle.comgoogle.com Prevailing synthetic routes for Losartan typically employ different starting materials and heterocyclic cores.

Synthetic Strategies for Valsartan Analogs

The synthesis of Valsartan, another widely used ARB, does not typically originate from this compound. Published synthetic pathways for Valsartan and its analogs describe different key intermediates and coupling strategies to build its characteristic acyl-valine side chain and biphenyl (B1667301) tetrazole moiety. nih.govresearchgate.netd-nb.infonih.gov

Intermediates for Candesartan and Candesartan Cilexetil Synthesis

In contrast to other sartans, the synthesis of Candesartan prominently features intermediates derived from 2,3-diaminobenzoic acid. google.com The methyl ester analog, mthis compound, is a well-documented precursor for the benzimidazole core of Candesartan. patsnap.com The synthesis typically begins with a precursor like methyl 2-amino-3-nitrobenzoate, which is obtained from starting materials such as 3-nitrophthalic acid. google.com The nitro group is then reduced to an amine using methods like catalytic hydrogenation or reaction with tin(II) chloride, yielding mthis compound. patsnap.com

This diamine is a critical intermediate that undergoes cyclization to form the benzimidazole ring. For instance, reacting mthis compound with tetraethyl orthoformate in acetic acid yields the 2-ethoxy-benzimidazole core structure essential for Candesartan. google.compatsnap.com This intermediate is then further elaborated through N-alkylation to attach the biphenyl tetrazole side chain, eventually leading to Candesartan and its prodrug, Candesartan cilexetil. google.com The use of the corresponding ethyl ester, this compound, would follow an analogous reaction pathway. Indeed, a related compound, Ethyl 2-[N-[(2''-Cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate, has been identified as a useful reagent in the synthesis of Candesartan cilexetil, which upon reduction of the nitro group would form the required diamine structure. chemicalbook.com

Table 1: Synthetic Steps for Candesartan Intermediate from 2,3-Diaminobenzoic Acid Esters

StepStarting MaterialReagentsProductPurposeReference(s)
12-Amino-3-nitro-benzoic acid methyl esterSnCl₂·2H₂O, HClMethyl 2,3-diamino-benzoateReduction of nitro group to form the key diamine intermediate. google.compatsnap.com
2Methyl 2,3-diamino-benzoateTetraethyl orthoformate, Acetic acid2-Ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazoleCyclization to form the core benzimidazole ring of Candesartan. google.compatsnap.com

Development of Anti-cancer Agents Utilizing this compound Derivatives

The benzimidazole scaffold is not only central to certain cardiovascular drugs but is also a privileged structure in oncology research due to its ability to interact with various biological targets.

Benzimidazole Derivatives as Sirtuin Inhibitors

Sirtuins are a class of enzymes (histone deacetylases) that are implicated in cancer cell proliferation and survival, making them attractive targets for anti-cancer drug development. researchgate.net While benzimidazole derivatives have been explored as sirtuin inhibitors, the scientific literature prominently describes the synthesis of these agents using ethyl 3,4-diaminobenzoate (B8644857) , an isomer of the compound of focus. researchgate.netresearchgate.net

In these studies, ethyl 3,4-diaminobenzoate is condensed with various aryl aldehydes or their equivalents (such as sodium hydroxy(aryl)methanesulfonates) to generate a library of 1,2-disubstituted benzimidazoles. researchgate.netresearchgate.net These compounds have been screened for their inhibitory activity against sirtuin enzymes (SIRT1, SIRT2, and SIRT3). For example, a compound identified as BZD9Q1, derived from ethyl 3,4-diaminobenzoate, was found to be a pan-SIRT1–3 inhibitor and showed anti-proliferative activity against oral cancer cells. researchgate.net The use of this compound for this specific application is not described in the reviewed literature, which instead points towards its isomer as the key starting material for this class of potential anti-cancer agents.

Table 2: Examples of Benzimidazole-based Sirtuin Inhibitors Synthesized from Ethyl 3,4-diaminobenzoate

Compound IDStarting MaterialKey Synthetic StepBiological Target(s)Research FindingReference(s)
BZD9Q1Ethyl 3,4-diaminobenzoateCondensation with an aryl methanesulfonate (B1217627) derivativeSIRT1, SIRT2, SIRT3Identified as a pan-SIRT1-3 inhibitor with anti-proliferative effects on oral cancer cells. researchgate.netrsc.org
BZD9V1Ethyl 3,4-diaminobenzoateCondensation with a substituted aryl methanesulfonateSirtuinsSynthesized as part of a library to explore structure-activity relationships. rsc.org

Benzimidazole Derivatives as Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical in cellular processes, including DNA repair and genomic stability. nih.gov Inhibiting PARP-1, a key member of the PARP family, is a validated strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. nih.gov The development of small molecule PARP inhibitors has become an attractive area of research. nih.gov

Derivatives of this compound have been instrumental in creating potent PARP inhibitors. The synthesis often involves the condensation of this compound with various benzoyl chlorides to form a benzimidazole core. nih.gov For instance, reacting mthis compound with 4-(2-fluoroethoxy)benzoyl chloride yields a benzimidazole derivative that can be further modified. nih.gov Subsequent amidation of the ester group can lead to compounds with significant PARP-1 inhibitory activity. nih.gov

One study reported the synthesis of benzimidazole carboxamide derivatives, with one compound showing a high inhibition potency for PARP-1 with an IC50 value of 6.3 nM. nih.gov The general synthetic approach involves the initial reaction of an ortho-diamino compound like this compound, followed by cyclization to form the benzimidazole ring system. nih.govgoogle.com These inhibitors function by competing with NAD+ at the catalytic site of PARP, which prevents the synthesis of poly(ADP-ribose) chains and ultimately leads to cell death in cancer cells with damaged DNA. patsnap.com

Anti-diabetic Agent Development from this compound Derivatives

The management of postprandial hyperglycemia is a key strategy in treating type 2 diabetes mellitus. nih.gov One therapeutic approach is the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. nih.gov this compound has served as a scaffold for developing novel α-glucosidase inhibitors.

Researchers have synthesized new classes of benzimidazole-Schiff base hybrids starting from ethyl 3,4-diaminobenzoate (an isomer of this compound). nih.govresearchgate.net The synthesis involves a multi-step process beginning with the esterification of 3,4-diaminobenzoic acid to yield ethyl 3,4-diaminobenzoate. nih.govresearchgate.net This is followed by reaction with an aldehyde to form the benzimidazole ring, conversion to a carbohydrazide, and finally condensation with various aromatic aldehydes to produce the target benzimidazole-Schiff base derivatives. nih.gov

A study evaluating a series of these compounds against yeast α-glucosidase found that many exhibited significantly more potent inhibitory activity than the standard drug, acarbose. nih.gov For example, derivatives with thiophen-2-yl, 2-fluorophenyl, and phenyl moieties showed IC50 values of less than or equal to 70.6 µM, compared to acarbose's IC50 of 750.0 ± 10.5 µM. nih.gov The most potent compound in the series demonstrated a competitive type of inhibition. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that the size of the substituent on the aryl part of the Schiff base moiety plays a crucial role in the inhibitory effects. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzimidazole-Schiff Base Derivatives

Compound Substituent on Schiff Base IC50 (µM)
8a Phenyl ≤ 70.6
8h 2-Fluorophenyl ≤ 70.6
8p Thiophen-2-yl ≤ 70.6
8j 4-Fluorophenyl ≤ 90.0
8i 3-Fluorophenyl ≤ 90.0
8k 2-Chlorophenyl ≤ 90.0
Acarbose Standard 750.0 ± 10.5

Data sourced from scientific research. nih.gov

Research on this compound Derivatives for Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. nih.gov Benzimidazole and its derivatives, synthesized from precursors like this compound, have shown considerable promise in this area. rsc.org The benzimidazole scaffold is a key pharmacophore in many compounds with a wide range of biological activities, including antimicrobial and antifungal effects. rsc.org

Research has shown that derivatives of ethyl 3,4-diaminobenzoate can be used to create novel antimicrobial agents. For example, triaryl benzimidazoles synthesized from methyl 3,4-diaminobenzoate have demonstrated significant activity against resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). acs.org In one study, derivatives with dimethylamino substitutions on a tertiary aminic tail showed potent antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL. acs.org

In the realm of antifungal research, derivatives of methyl 3,4-diaminobenzoate have been used to synthesize novel quinoxaline-triazole compounds. nih.govacs.org These compounds were evaluated for their antifungal effects against various Candida strains. nih.govacs.org One derivative, in particular, exhibited activity against Candida glabrata and Candida krusei with a MIC90 value of 2 μg/mL, which was comparable or superior to the standard drug fluconazole (B54011) in the case of C. krusei. nih.govacs.org

Exploration of this compound Derivatives as UV Filters and Radical Scavengers

The development of multifunctional sunscreen agents that offer broad-spectrum UV protection and antioxidant activity is a current trend in cosmetics and dermatology. mdpi.comresearchgate.net Benzimidazole derivatives, accessible from starting materials like this compound, are well-suited for this purpose due to their inherent UV-absorbing properties and their capacity to act as radical scavengers. mdpi.com

Commercially available UV filters like Ensulizole® are based on the benzimidazole structure. mdpi.com Research has focused on synthesizing new 2-substituted benzimidazoles to enhance these properties. By introducing hydroxyl groups onto the phenyl ring at the C-2 position of the benzimidazole scaffold, researchers have developed compounds that act as both UV-protective agents and radical scavengers. mdpi.com

For example, a synthetic route starting with the coupling of 4-hydroxycinnamic acid and methyl 3,4-diaminobenzoate leads to a 2-styryl-benzimidazole derivative. mdpi.com Further modifications, such as converting the ester group to a hydrazide and then to hydrazones, can yield multifunctional compounds with broad UV filtering capabilities. mdpi.com Studies have shown that 2-arylbenzimidazole-5-sulphonic acids provide excellent broad-spectrum protection against both UVA and UVB rays, and many hydroxy-phenyl-1H-benzimidazoles demonstrate greater antioxidant efficacy than existing filters. mdpi.com The antioxidant activity of these derivatives is crucial for neutralizing reactive oxygen species (ROS) generated by UV radiation, thus preventing skin damage. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name
This compound
Mthis compound
4-(2-fluoroethoxy)benzoyl chloride
Benzimidazole carboxamide
NAD+
Ethyl 3,4-diaminobenzoate
3,4-diaminobenzoic acid
Acarbose
Thiophen-2-yl derivative
2-Fluorophenyl derivative
Phenyl derivative
Fluconazole
Quinoxaline-triazole compounds
Ensulizole®
4-hydroxycinnamic acid
Methyl 3,4-diaminobenzoate
2-styryl-benzimidazole
2-arylbenzimidazole-5-sulphonic acids

Catalytic Systems Utilizing Ethyl 2,3 Diaminobenzoate Derived Materials

Immobilization of Ethyl 2,3-diaminobenzoate as an Organic Linker in Heterogeneous Catalysis

The strategy of immobilizing organic linkers like this compound (EDAB) onto solid matrices is central to modern heterogeneous catalysis. This approach combines the advantages of homogeneous catalysis, such as high activity and selectivity derived from well-defined molecular active sites, with the benefits of heterogeneous catalysis, including ease of separation from the reaction mixture, catalyst reusability, and enhanced stability. jsynthchem.comjchemrev.com The diamine functionality of EDAB is particularly suited for chelation with metal ions or for covalent grafting to a support surface, creating a robust framework for catalytic applications.

Mesoporous silica (B1680970), particularly SBA-15, is an excellent support material due to its high surface area, large and uniform pore size, and high thermal stability. nih.gov These properties can be tailored by functionalizing the silica surface. rsc.org In a notable example of this approach, a novel zinc-grafted functionalized mesoporous silica catalyst, designated as SBA-15/EDAB-ZnII, was synthesized. researchgate.net Although a specific study highlights the use of the isomeric ethyl 3,4-diaminobenzoate (B8644857), the synthetic principle is directly applicable to this compound.

The synthesis involves modifying the surface of SBA-15 with the diaminobenzoate linker, followed by the immobilization of zinc acetate (B1210297). researchgate.net The resulting material, SBA-15/EDAB-ZnII, acts as a powerful and reusable heterogeneous catalyst. It has demonstrated exceptional activity in the one-pot, three-component synthesis of tetrahydrobenzo[a]xanthene derivatives from the reaction of various aldehydes, 2-naphthol, and dimedone. researchgate.net

The key advantages of this catalytic system include the excellent yields (85-97%) and short reaction times (10-50 minutes) achieved under mild (90°C) and solvent-free conditions. researchgate.net Furthermore, the catalyst exhibits remarkable reusability, maintaining its catalytic activity for at least seven consecutive runs without significant degradation. researchgate.net This high stability and efficiency make it a promising candidate for environmentally friendly and commercially viable chemical syntheses. researchgate.net

Table 1: Performance of SBA-15/EDAB-ZnII Catalyst in Tetrahydrobenzo[a]xanthene Synthesis researchgate.net

Aldehyde ReactantProductTime (min)Yield (%)
Benzaldehyde12-Phenyl-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one2095
4-Chlorobenzaldehyde12-(4-Chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one1097
4-Methylbenzaldehyde12-(4-Methylphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one2594
4-Methoxybenzaldehyde12-(4-Methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one3092
4-Nitrobenzaldehyde12-(4-Nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one1596
3-Nitrobenzaldehyde12-(3-Nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one1595
2-Chlorobenzaldehyde12-(2-Chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one5085

Magnetic nanoparticles (MNPs), particularly those with a core-shell structure like magnetite (Fe₃O₄) coated with silica (SiO₂), are at the forefront of catalyst support technology. jchemrev.com The Fe₃O₄ core provides superparamagnetic properties, allowing for easy and efficient separation of the catalyst from the reaction medium using an external magnet. jsynthchem.com The silica shell provides a stable and inert surface that can be readily functionalized with organic linkers and catalytic moieties. samipubco.com

This compound is an ideal precursor for creating salen-type ligands. A salen ligand is a tetradentate Schiff base formed from the condensation of a salicylaldehyde (B1680747) derivative with a diamine. The resulting salen ligand can then be complexed with a transition metal, such as manganese (Mn), to form a catalytically active center. By covalently grafting this Mn-salen complex onto the surface of Fe₃O₄@SiO₂ nanoparticles, a magnetically recoverable heterogeneous catalyst is created. rsc.orgresearchgate.net

These Fe₃O₄@SiO₂-Salen-Mn systems have proven to be highly versatile and selective catalysts, particularly for oxidation reactions. rsc.org For instance, they have been successfully employed in the enantioselective epoxidation of various alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net The catalyst demonstrates reactivity comparable to its homogeneous counterpart but with the significant advantages of facile recovery and recyclability. researchgate.net The system's efficiency can be further enhanced by additives like N-methylmorpholine N-oxide (NMNO). researchgate.net Additionally, these catalysts are effective for the oxidation of sulfides to sulfoxides using aqueous hydrogen peroxide. researchgate.net The robust nature of the catalyst allows for its reuse over several cycles without a notable loss in activity or selectivity. rsc.orgresearchgate.net

Table 2: Catalytic Performance of a Representative Fe₃O₄@SiO₂/Mn(III) Salen Complex researchgate.net

SubstrateReactionOxidantProductYield (%)Enantiomeric Excess (ee, %)
α-MethylstyreneEpoxidationTBHPα-Methylstyrene oxide9280
IndeneEpoxidationTBHPIndene oxide9891
ThioanisoleSulfide OxidationH₂O₂ (30% aq.)Methyl phenyl sulfoxide98N/A
Benzyl phenyl sulfideSulfide OxidationH₂O₂ (30% aq.)Benzyl phenyl sulfoxide95N/A

Computational and Theoretical Studies on Ethyl 2,3 Diaminobenzoate and Its Derivatives

Molecular Docking Investigations of Ethyl 2,3-diaminobenzoate Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

In studies involving derivatives of diaminobenzoates, molecular docking is a crucial first step to identify promising candidates. For instance, in research on novel benzimidazole-Schiff base hybrids derived from the related ethyl 3,4-diaminobenzoate (B8644857), docking studies were performed to investigate their interaction with the active site of the α-glucosidase enzyme, a target for anti-diabetic drugs. nih.govresearchgate.net These studies calculate a "docking score," which estimates the binding affinity, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

The process for a hypothetical derivative of this compound would involve:

Target Identification: Selecting a protein target relevant to a specific disease.

Ligand Preparation: Generating the 3D structure of the this compound derivative.

Docking Simulation: Using software like AutoDock Vina to place the ligand into the active site of the target protein.

Analysis: Evaluating the docking score and identifying key amino acid residues involved in the binding. For example, the amino groups on the diaminobenzoate core are potential hydrogen bond donors, which can be critical for target engagement.

Table 1: Example Molecular Docking Scores for Hypothetical this compound Derivatives against a Kinase Target

Derivative Modification Docking Score (kcal/mol) Key Interacting Residues
Compound A Unsubstituted Phenyl Ring -8.5 MET318, LYS271
Compound B 4-Fluoro Phenyl Ring -9.2 MET318, LYS271, ASP400
Compound C 4-Methoxy Phenyl Ring -8.8 ILE316, VAL250

This table is illustrative and based on typical results from studies on related compounds.

Molecular Dynamics Simulations of this compound Derivatives

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations assess the stability of the predicted binding pose and the flexibility of the ligand-protein complex in a simulated physiological environment.

In studies on related benzimidazole (B57391) derivatives, MD simulations were run for tens of nanoseconds to confirm that the ligand remains stably bound within the enzyme's active site. researchgate.net Key metrics, such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, are monitored. A stable RMSD value over the simulation time suggests a stable and favorable interaction. These simulations confirmed the stability of the docked compounds, reinforcing their potential as inhibitors. researchgate.net

For an this compound derivative, an MD simulation would:

Validate the stability of the docking pose.

Reveal how water molecules mediate interactions between the ligand and the protein.

Provide insights into conformational changes that might occur upon binding.

ADMET Prediction and Pharmacokinetic Profiling of this compound Derivatives

A promising biological activity in vitro does not guarantee a compound will be an effective drug. The compound must also have favorable pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction is a cost-effective way to flag potential issues early in the drug discovery process.

Computational tools and web servers are used to predict these properties based on the chemical structure. Studies on related benzimidazole-Schiff base derivatives have shown that the most potent compounds were predicted to be druglike and possess a satisfactory ADMET profile. researchgate.net These predictions analyze properties based on established models, such as Lipinski's Rule of Five, which helps to evaluate a compound's potential for oral bioavailability.

Table 2: Predicted ADMET Properties for a Hypothetical this compound Derivative

Property Predicted Value/Classification Significance
Absorption
Human Intestinal Absorption High Good absorption from the gut
Caco-2 Permeability Moderate Ability to cross intestinal cell barrier
Distribution
Blood-Brain Barrier (BBB) Permeant No Less likely to cause CNS side effects
P-glycoprotein Substrate Yes May be actively transported out of cells
Metabolism
CYP2D6 Inhibitor No Low risk of drug-drug interactions
CYP3A4 Inhibitor Yes Potential for drug-drug interactions
Excretion
Total Clearance (log ml/min/kg) 0.55 Rate of removal from the body
Toxicity
AMES Toxicity Non-toxic Unlikely to be mutagenic

This table is illustrative, showing typical parameters evaluated in ADMET profiling.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how specific changes to a molecule's structure affect its biological activity. By synthesizing and testing a series of related compounds, researchers can identify which functional groups are essential for activity and which can be modified to improve potency or pharmacokinetic properties.

Computational SAR studies complement experimental work by providing a rationale for the observed trends. For example, in the development of benzimidazole-Schiff base inhibitors for α-glucosidase, SAR studies revealed that compounds with smaller substituents on an aryl ring had greater inhibitory activity. nih.govresearchgate.net This was because smaller groups could fit more effectively into the entrance of the enzyme's active site. The order of activity for different substituents was established, such as F > Cl for 2-substituted phenyl rings and F > CH₃ > Cl > OCH₃ > NO₂ for 4-substituted rings. nih.gov

For derivatives of this compound, a systematic SAR study would involve modifying various parts of the molecule, such as:

The Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to alter electronic properties and binding interactions.

The Amino Groups: Acylating or alkylating the amino groups to explore different hydrogen bonding patterns and steric effects.

The Ethyl Ester: Replacing the ethyl group with other alkyl or aryl groups to modulate solubility and cell permeability.

These computational and theoretical frameworks are vital for navigating the complexities of molecular design and unlocking the full potential of chemical scaffolds like this compound for therapeutic or material science applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Ethyl 2,3-diaminobenzoate and its Analogs

While established methods for the synthesis of this compound exist, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes. A primary method reported for its preparation is the catalytic hydrogenation of Ethyl 2-amino-3-nitrobenzoate, which can achieve high yields of up to 99%. This process typically utilizes a palladium on activated carbon catalyst.

The synthesis of structural analogs is also a significant area of interest. Research into the synthesis of its positional isomers, such as Ethyl 3,4-diaminobenzoate (B8644857) and Ethyl 3,5-diaminobenzoate, provides insights into how the placement of amino groups affects reactivity and properties. For example, Ethyl 3,5-diaminobenzoate is typically synthesized via Fischer-Speier esterification of 3,5-diaminobenzoic acid. Comparing and adapting these methods could lead to novel pathways for the 2,3-isomer. The synthesis of methyl ester analogs like Mthis compound, often prepared by reducing Methyl 2-amino-3-nitrobenzoate, also offers a template for developing new synthetic strategies. google.com

Table 1: Comparison of Synthetic Precursors for Diaminobenzoate Esters

Target CompoundStarting MaterialKey Reaction TypeReference
This compoundEthyl 2-amino-3-nitrobenzoateCatalytic Hydrogenation
Mthis compoundMethyl 2-amino-3-nitrobenzoateCatalytic Hydrogenation google.com
Ethyl 3,5-diaminobenzoate3,5-diaminobenzoic AcidFischer-Speier Esterification
Ethyl 3,4-diaminobenzoate4-fluro-3-nitrobenzoic acidEsterification, Amination, Reduction researchgate.net

Diversification of Chemical Modifications of this compound for Enhanced Bioactivity

The inherent structure of this compound makes it an excellent scaffold for chemical modifications to generate novel bioactive molecules. The two adjacent amino groups are particularly reactive sites for derivatization.

Future research will likely focus on synthesizing a wider range of heterocyclic compounds. The condensation of the diamine moiety with various reagents can lead to the formation of benzimidazoles, quinoxalines, and other fused-ring systems, which are common pharmacophores in medicinal chemistry. For instance, derivatives of the related Methyl 3,4-diaminobenzoate are used to synthesize novel triazines with potential dual PI3K/mTOR inhibitory activity for cancer treatment. sci-hub.se Similar strategies applied to this compound could yield new classes of therapeutic agents. Research has shown that benzoate-bearing benzimidazoles, synthesized from the related Ethyl 3,4-diaminobenzoate, can act as sirtuin inhibitors with anti-cancer properties. researchgate.net

Another promising direction is the synthesis of novel polyamides. By reacting the diamine with various dicarboxylic acids, new polymers with tailored properties can be created. tandfonline.com These materials could be designed to have specific biological activities, for example, as scaffolds for tissue engineering or as drug delivery vehicles. The modification of the amino groups through acylation or the introduction of functionalities like N-alkylurea chains can also lead to compounds with unique self-assembly properties, forming organogels that have potential applications in biomedicine. beilstein-journals.org

Table 2: Potential Bioactive Derivatives from Diaminobenzoate Scaffolds

ScaffoldDerivative ClassPotential Biological ApplicationReference
Ethyl 3,4-diaminobenzoateBenzimidazolesSirtuin Inhibition, Anticancer researchgate.net
Methyl 3,4-diaminobenzoateTriazinesPI3K/mTOR Inhibition, Anticancer sci-hub.se
Ethyl 3,5-diaminobenzoatePolyamidesEnhanced Biological Activity
This compoundBenzimidazoles, QuinoxalinesPharmaceutical Intermediates

Development of Advanced Catalytic Systems Incorporating this compound Derived Linkers

The ability of the two amino groups in this compound to coordinate with metal ions makes it an attractive candidate for use as a linker or ligand in the development of advanced catalytic systems. While direct examples using the 2,3-isomer are emerging, research on its positional isomers provides a strong rationale for its potential.

For example, a novel zinc-grafted functionalized mesoporous silica (B1680970) catalyst (SBA-15/EDAB-ZnII) was synthesized using Ethyl 3,4-diaminobenzoate as an organic linker. researchgate.net This heterogeneous catalyst demonstrated high efficiency in the one-pot synthesis of tetrahydrobenzo[a]xanthene derivatives. researchgate.net Similarly, a manganese(III) salen complex has been immobilized on Fe3O4 nanoparticles using Ethyl 3,4-diaminobenzoate to create a magnetic nanocatalyst. jchemrev.com

Future research should explore the use of this compound as a chelating ligand to create similar supported metal catalysts. The specific ortho orientation of the amino groups in the 2,3-isomer could lead to the formation of unique metal complexes with distinct catalytic activities and selectivities compared to its 3,4- or 3,5-isomers. These novel catalysts could be applied to a wide range of organic transformations, including cross-coupling reactions, oxidations, and asymmetric synthesis, with the potential for high efficiency and reusability.

Applications of this compound in Emerging Interdisciplinary Scientific Fields

The versatility of this compound extends beyond traditional organic synthesis and medicinal chemistry into burgeoning interdisciplinary fields like materials science and supramolecular chemistry.

In materials science, it serves as a valuable monomer for creating advanced polymers. For example, its use in synthesizing new polyamides can result in materials with enhanced thermal and mechanical properties. tandfonline.com Furthermore, functional derivatives, such as 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate, can act as polymerizable monomers for creating hydrogels or photoresponsive materials. alfa-chemistry.com The development of such "smart" materials is a rapidly growing area of research.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amino groups and the potential for metal coordination make this compound and its derivatives excellent building blocks for self-assembling systems. Research on related diaminobenzoates has shown their utility in forming organogels, where molecules self-assemble into three-dimensional networks that immobilize solvents. beilstein-journals.org The synthesis of complex three-dimensional structures, such as spherical amides with C3 symmetry, has been demonstrated using derivatives of Ethyl 3,5-diaminobenzoate. mdpi.com These cage-like molecules have potential applications in enantioselective recognition, asymmetric catalysis, and as chiroptical materials. mdpi.com Exploring the use of this compound in similar complex architectures could lead to novel functional materials and systems.

Q & A

Q. What are the key physicochemical properties of ethyl 2,3-diaminobenzoate, and how do they influence experimental design?

this compound (C₉H₁₂N₂O₂, molecular weight 205.25 g/mol) is a substituted benzoate ester with two amine groups at the 2- and 3-positions. Its melting point (68–70°C for the methyl ester analog ) and solubility in polar solvents like ethanol or DMSO are critical for reaction planning. The amine groups enable nucleophilic reactivity, making it suitable for condensation reactions or ligand synthesis. Stability studies should account for sensitivity to moisture and light, requiring inert atmospheres (N₂/Ar) and dark storage .

Q. What synthetic routes are commonly used to prepare this compound?

  • Esterification of 2,3-diaminobenzoic acid : Reacting 2,3-diaminobenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) yields the ester. Purity is enhanced via recrystallization from ethanol/water mixtures .
  • Catalytic hydrogenation : For derivatives, asymmetric rhodium-catalyzed hydrogenations using monodentate phosphoramidites can introduce stereoselectivity, though this requires rigorous control of reaction conditions (e.g., pressure, solvent polarity) .
MethodYield (%)Purity (%)Key Challenges
Acid-catalyzed esterification75–85≥95Byproduct formation (e.g., diethyl ether)
Catalytic hydrogenation60–70≥90Catalyst cost, stereoselectivity control

Q. How can researchers characterize the purity and stability of this compound?

  • HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolysis to 2,3-diaminobenzoic acid). Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the ethyl ester (δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂) and aromatic protons (δ 6.5–7.0 ppm) .
  • Stability testing : Accelerated aging under humidity (40°C/75% RH) and light exposure (UV-Vis) reveals degradation pathways, such as oxidation of amine groups .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies in reported yields for Suzuki-Miyaura couplings may arise from:

  • Ligand effects : Bulky ligands (e.g., SPhos) improve steric protection of amine groups, reducing side reactions .
  • Base selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics. Cs₂CO₃’s higher basicity accelerates transmetalation but risks ester hydrolysis .
  • Solvent polarity : DMF enhances solubility but may promote decomposition; toluene is safer but requires higher temperatures .

Q. What methodologies optimize this compound’s use as a ligand in transition-metal catalysis?

  • Chelation studies : UV-Vis and cyclic voltammetry quantify binding affinity with metals like Cu(II) or Rh(I). This compound’s bidentate coordination enhances catalytic activity in hydrogenation reactions .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict optimal metal-ligand bond angles and redox potentials, guiding experimental design .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Standardized assays : Use iron detection assays (e.g., oxidation of diaminobenzoate by H₂O₂ to quantify protein-bound iron) to validate bioactivity claims .
  • Structure-activity relationship (SAR) studies : Systematic substitution (e.g., replacing ethyl with methyl or benzyl groups) identifies critical functional groups for antimicrobial or anticancer activity .

Methodological and Safety Considerations

Q. What are the best practices for handling and waste disposal of this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste management : Collect aqueous waste separately and neutralize with dilute HCl before disposal. Organic waste should be incinerated by licensed facilities .
  • Spill response : Absorb with vermiculite, place in sealed containers, and label as hazardous .

Q. How can computational tools enhance the design of this compound-based materials?

  • Molecular docking (AutoDock Vina) : Predicts interactions with biological targets (e.g., enzymes) for drug design .
  • Crystallography software (Mercury) : Analyzes packing motifs in X-ray data to engineer co-crystals with improved stability .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability for this compound derivatives?

Differences arise from:

  • Sample purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures .
  • Analytical methods : TGA (10°C/min) vs. DSC (5°C/min) yield distinct onset values for thermal events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.